molecular formula C18H16N4O2 B7149726 N-(2-ethylpyrimidin-5-yl)-2-oxo-6-phenyl-1H-pyridine-3-carboxamide

N-(2-ethylpyrimidin-5-yl)-2-oxo-6-phenyl-1H-pyridine-3-carboxamide

Cat. No.: B7149726
M. Wt: 320.3 g/mol
InChI Key: ZXTSRRNGQPHGBL-UHFFFAOYSA-N
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Description

N-(2-ethylpyrimidin-5-yl)-2-oxo-6-phenyl-1H-pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring fused with a pyrimidine moiety, making it a valuable subject for research in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-(2-ethylpyrimidin-5-yl)-2-oxo-6-phenyl-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-2-16-19-10-13(11-20-16)21-17(23)14-8-9-15(22-18(14)24)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTSRRNGQPHGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)NC(=O)C2=CC=C(NC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylpyrimidin-5-yl)-2-oxo-6-phenyl-1H-pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like toluene or ethanol to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylpyrimidin-5-yl)-2-oxo-6-phenyl-1H-pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

N-(2-ethylpyrimidin-5-yl)-2-oxo-6-phenyl-1H-pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it targets cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: N-(2-ethylpyrimidin-5-yl)-2-oxo-6-phenyl-1H-pyridine-3-carboxamide stands out due to its specific structural configuration, which allows for selective inhibition of CDKs. This selectivity makes it a promising candidate for targeted cancer therapies, distinguishing it from other similar compounds.

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